Product packaging for LY3130481(Cat. No.:CAS No. 1610802-47-5)

LY3130481

Cat. No.: B608737
CAS No.: 1610802-47-5
M. Wt: 382.4 g/mol
InChI Key: HLTKOFPQDKJCAN-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

LY3130481 is a potent, selective, and state-dependent blocker of the Cav3.1 (α1G) T-type calcium channel, making it a valuable pharmacological tool for neuroscience research. T-type calcium channels are critical regulators of neuronal excitability and rhythmicity, and are implicated in conditions such as epilepsy, neuropathic pain, and sleep disorders. Unlike earlier, non-selective T-type channel blockers, this compound demonstrates high selectivity for Cav3.1 over other calcium channel subtypes (L, N, and P/Q) and other off-target receptors, enabling more precise investigation of the Cav3.1 isoform's specific physiological roles. Its state-dependent mechanism means it preferentially binds to and inhibits the inactivated state of the channel, which is particularly relevant for studying pathophysiological conditions where neurons exhibit sustained depolarization. Research involving this compound has been pivotal in elucidating the contribution of Cav3.1 channels to absence epilepsy seizures and in validating their potential as a therapeutic target for neuropathic pain. This compound is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18N4O3S B608737 LY3130481 CAS No. 1610802-47-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[(1S)-1-[1-[5-(2-hydroxyethoxy)pyridin-2-yl]pyrazol-3-yl]ethyl]-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-12(13-2-4-16-17(10-13)27-19(25)21-16)15-6-7-23(22-15)18-5-3-14(11-20-18)26-9-8-24/h2-7,10-12,24H,8-9H2,1H3,(H,21,25)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTKOFPQDKJCAN-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)NC(=O)S2)C3=NN(C=C3)C4=NC=C(C=C4)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)NC(=O)S2)C3=NN(C=C3)C4=NC=C(C=C4)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1610802-47-5
Record name LY-3130481
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1610802475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-3130481
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YIQTLNB50N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Target Identification and Ligand Interaction

Elucidation of Transmembrane AMPA Receptor Regulatory Protein (TARP) γ-8 as the Primary Target

The identification of Transmembrane AMPA Receptor Regulatory Protein (TARP) γ-8 as the primary molecular target of LY3130481 stemmed from a strategic approach to develop a central nervous system (CNS) therapeutic with an improved therapeutic index over non-selective α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. AMPA receptors are critical for fast excitatory synaptic transmission, but their global antagonism is associated with motor side effects, such as ataxia and dizziness. This is largely attributed to the blockade of AMPA receptors in the cerebellum.

Researchers hypothesized that by selectively targeting a subset of AMPA receptors based on their associated auxiliary proteins, it would be possible to achieve region-specific neuromodulation. Auxiliary proteins, such as TARPs, co-assemble with AMPA receptors and modulate their trafficking and pharmacological properties. Crucially, TARP isoforms exhibit distinct expression patterns throughout the brain.

TARP γ-8 was identified as a compelling target due to its selective expression in forebrain regions, including the hippocampus, which is an area heavily implicated in seizure generation. In contrast, TARP γ-8 is largely absent from the cerebellum, where another isoform, TARP γ-2, is predominantly expressed. This differential localization offered a clear rationale for developing a molecule that could selectively antagonize AMPA receptors associated with TARP γ-8, thereby focusing its therapeutic action on the forebrain while sparing cerebellar functions. The discovery of this compound was the result of a rational drug design effort to exploit this differential expression, creating the first molecule designed to selectively target TARP γ-8-containing AMPA receptors.

Selective Antagonism of TARP γ-8-Containing AMPA Receptors

This compound functions as a selective antagonist of AMPA receptors that are complexed with the TARP γ-8 auxiliary subunit. This selective antagonism means the compound preferentially blocks the function of this specific subset of AMPA receptors, which are enriched in the forebrain. Studies have shown that this compound potently blocks glutamate-evoked currents in all tested γ-8-containing homomeric AMPA receptors (GluA1i, GluA2i, GluA3i, GluA4i, and GluA1o), demonstrating that its antagonistic action is not dependent on the specific GluA subunit. Furthermore, it effectively antagonizes γ-8-containing GluA1/2 heteromers, which are the primary form of AMPA receptors in hippocampal neurons. This targeted action allows for the modulation of neuronal excitability in brain regions like the hippocampus while avoiding significant effects in other areas, such as the cerebellum.

A defining characteristic of this compound is its high degree of selectivity for TARP γ-8 over other TARP isoforms. Research has consistently demonstrated that this compound potently antagonizes recombinant and native AMPA receptors containing γ-8, but not those associated with TARP γ-2, the predominant isoform in the cerebellum, or other TARP members. This selectivity is a key feature that distinguishes it from global AMPA receptor antagonists. Electrophysiological assays revealed that while this compound potently blocked GluA1o receptors co-expressed with γ-8, it had minimal effect on receptors co-expressed with γ-2 or on GluA1i receptors expressed alone. This high selectivity is crucial for its region-specific mechanism of action.

Table 1: Selectivity Profile of this compound Across AMPA Receptor Complexes

AMPA Receptor Complex This compound Activity Reference
GluA + TARP γ-8 Potent Antagonism
GluA + TARP γ-2 No Significant Antagonism
GluA + TARP γ-4 Minimal Antagonism
GluA (expressed alone) No Significant Antagonism

The molecular basis for the remarkable selectivity of this compound for TARP γ-8 has been pinpointed to specific amino acid residues that are unique to this isoform. Through meticulous domain swapping and mutational studies between the sensitive TARP γ-8 and the insensitive TARP γ-4 and γ-2 isoforms, researchers identified two critical amino acids in the transmembrane domains of γ-8.

These key residues are:

Valine 177 (Val177) located in the third transmembrane domain (TM3).

Glycine 210 (Gly210) located in the fourth transmembrane domain (TM4).

These two amino acids are unique to TARP γ-8 and are not found in other type I TARPs. When these residues in γ-8 were mutated, the antagonistic potency of this compound was significantly reduced. Conversely, introducing these specific residues into the corresponding positions of TARP γ-2 conferred sensitivity to the compound. This demonstrates that these two residues are the crucial structural determinants for the selective binding and antagonism of this compound.

Characterization of this compound Binding to TARP γ-8

The interaction between this compound and its target has been investigated through biochemical and computational methods, revealing specific details about its binding mechanism. These studies have confirmed that the compound, and others in its class known as γ-8 TARP-dependent AMPA receptor antagonists (γ-8 TDAAs), directly engages the TARP γ-8 protein.

Radioligand binding assays have been instrumental in characterizing the interaction of this compound with its target. Studies using a radiolabeled γ-8 TDAA demonstrated specific binding in cells heterologously expressing TARP γ-8. A pivotal finding from these experiments is that the binding of these antagonists is directly to the TARP γ-8 protein itself and does not require the presence of the AMPA receptor subunit. This indicates that TARP γ-8 is the primary binding partner.

Furthermore, in ex vivo studies, this compound was shown to displace a radioligand specific for TARP γ-8-associated AMPA receptors from rat brain tissue. This specific binding was also observed in freshly transected hippocampal tissue from a human patient, confirming the translational relevance of this target engagement.

To visualize the binding interaction at a molecular level, researchers have employed computational approaches. Homology modeling of TARP γ-8 was conducted, using the crystal structure of a distant homolog, murine claudin 19, as a template. This structural model, combined with the knowledge of the two critical amino acid residues (Val177 and Gly210) identified through mutational studies, provided the basis for predicting the binding mode of this compound.

Molecular docking simulations and subsequent mutational validations have further refined the understanding of the binding pocket. These models suggest a binding site located between the transmembrane helices of TARP γ-8 and the AMPA receptor. One study identified a conserved oxindole (B195798) isostere, present in this compound, as a key module that engages γ-8 via a hydrogen bond to asparagine 172 (Asn172). Such ternary structural modeling, validated by experimental mutational data, has been crucial for characterizing the thermodynamic and kinetic aspects of the structural determinants in TARP γ-8 required for this compound activity.

Mechanistic Insights into Pharmacological Action Preclinical

Modulation of Excitatory Synaptic Transmission and Plasticity

AMPA receptors are key mediators of fast excitatory synaptic transmission and are fundamental to synaptic plasticity, including processes like long-term potentiation (LTP) and long-term depression (LTD). nih.govucl.ac.ukfrontiersin.org Changes in the number and function of AMPA receptors at the postsynapse are crucial mechanisms underlying synaptic plasticity. nih.govucl.ac.ukfrontiersin.orgresearchgate.net LY3130481 has been shown to suppress excitatory synaptic transmission and plasticity in preclinical models. nih.govresearchgate.netiasp-pain.orgucl.ac.uk

Effects on Excitatory Postsynaptic Potentials (EPSPs) in Isolated Neural Circuits

In vitro studies using isolated neural circuits have demonstrated the effects of this compound on excitatory postsynaptic potentials (EPSPs). This compound partially suppressed AMPA receptor-dependent EPSPs in neurons from the anterior cingulate cortex (ACC) and spinal cord. nih.govresearchgate.netiasp-pain.org This partial suppression contrasts with the complete block observed with non-selective AMPA antagonists like GYKI53784. nih.govresearchgate.netiasp-pain.org This difference may be attributed to the level of γ-8 expression and the relative presence of other TARPs, particularly γ-2. researchgate.netucl.ac.uk

Regional Specificity of Antagonism (e.g., Forebrain vs. Cerebellum)

A key characteristic of this compound is its selective antagonism of AMPA receptors associated with TARP γ-8. researchgate.netavalotx.comnih.govcloudfront.net TARP γ-8 is predominantly expressed in forebrain regions, including the hippocampus, which is significant in partial epilepsies. avalotx.comcloudfront.netavalotx.com In contrast, TARP γ-2 is highly expressed in the cerebellum. avalotx.comcloudfront.netresearchgate.net this compound selectively antagonized recombinant and native AMPA receptors containing γ-8 but showed little effect on those containing γ-2 or other TARP members. nih.govresearchgate.neteqcdn.com This selectivity was observed in studies using hippocampal and cerebrocortical neurons, where this compound was effective, but not in cerebellar Purkinje neurons. cloudfront.neteqcdn.com The lack of effect in cerebellar neurons from γ-8 knockout mice further supports this TARP γ-8 dependence. eqcdn.com This regional selectivity is hypothesized to contribute to a potentially improved side-effect profile compared to non-selective AMPA receptor antagonists. avalotx.comcloudfront.netresearchgate.netresearchgate.net

Impact on Downstream Signaling Pathways

While the primary mechanism involves AMPA receptor antagonism, some sources suggest potential impacts on downstream signaling pathways. One source, which also mentions interaction with the prostaglandin (B15479496) EP4 receptor, indicates that by blocking the activity of the EP4 receptor, this compound inhibits downstream signaling pathways involved in inflammation and pain, specifically by inhibiting the production of cyclic AMP (cAMP). However, the predominant and well-supported mechanism in the provided sources relates to AMPA receptor modulation via TARP γ-8. researchgate.netavalotx.commedkoo.comnih.govcloudfront.netresearchgate.netnih.govresearchgate.netiasp-pain.orgavalotx.comresearchgate.neteqcdn.comacs.orgrupress.orgnih.govtcdb.orgmdpi.comresearchgate.netnih.gov

Neurochemical Modulation in Preclinical Models

Evaluation of this compound's effects on neurochemical outflow has been conducted in preclinical models using techniques such as in vivo microdialysis. researchgate.netresearchgate.netnih.gov

Analysis of Neurotransmitter and Metabolite Efflux (e.g., Histamine (B1213489), Acetylcholine (B1216132), Serotonin)

Studies in rats using in vivo microdialysis in the medial prefrontal cortex revealed that this compound significantly increased the efflux of several neurotransmitters and metabolites. researchgate.netresearchgate.netnih.gov These included increases in histamine, acetylcholine, serotonin, telemethylhistamine, 5-HIAA, HVA, and MHPG. researchgate.netresearchgate.netnih.gov Histamine and acetylcholine are noted for their association with pro-cognitive and wake-promoting effects. researchgate.netresearchgate.net

Data Table: Effects of this compound on Neurotransmitter and Metabolite Efflux in Rat Medial Prefrontal Cortex (Preclinical)

Neurotransmitter/MetaboliteEffect of this compound Efflux
HistamineSignificant Increase
AcetylcholineSignificant Increase
SerotoninSignificant Increase
TelemethylhistamineSignificant Increase
5-HIAASignificant Increase
HVASignificant Increase
MHPGSignificant Increase

*Based on preclinical in vivo microdialysis studies in rats. researchgate.netresearchgate.netnih.gov

Interaction with AMPA Receptor Gating and Channel Conductance

AMPA receptor function involves the gating and conductance of ion channels upon ligand binding. mdpi.combiorxiv.org Auxiliary proteins like TARPs regulate AMPA receptor trafficking, localization, channel gating, and pharmacological properties. cloudfront.netresearchgate.nettcdb.orgmdpi.combiorxiv.org this compound's interaction with AMPA receptors is dependent on the presence of TARP γ-8. researchgate.netmedkoo.comresearchgate.netacs.orgrupress.org Studies investigating the mechanism of modulation by TARP γ-8 selective AMPA receptor therapeutics, including this compound, have utilized techniques like cryo-EM structures to understand the interaction with the receptor complex. nih.govresearchgate.net The presence of TARP γ-8 alters the biophysical properties of the AMPA receptor, influencing aspects like resensitization in the continued presence of glutamate (B1630785). rupress.org Structural studies suggest that this compound binds to TARP γ-8, and specific amino acid residues unique to γ-8 are crucial for this selective interaction. eqcdn.comacs.org This binding to TARP γ-8 influences the gating and channel conductance of the associated AMPA receptor. acs.orgnih.gov

Preclinical Pharmacological Profiling and Efficacy Studies

In Vitro Pharmacological Characterization

In vitro studies have been crucial in defining the specific interactions of LY3130481 with its target and assessing its selectivity.

Enzyme Inhibition and Cell-Based Functional Assays

Cell-based assays have been employed to evaluate the functional effects of this compound on AMPA receptors. Using systems such as HEK cells co-expressing GluA2 and an auxiliary subunit, researchers have utilized techniques like voltage-sensitive dye (VSD) and calcium flux assays to identify changes in glutamate-gated cation flow across cell membranes. researchgate.net this compound has been shown to effectively inhibit AMPA receptor-mediated currents in hippocampal and cortical neurons. medchemexpress.com This inhibitory effect was observed to be weaker in cerebellar Purkinje cells, consistent with the lower expression of TARP γ-8 in the cerebellum. medchemexpress.com Studies using neurons from γ-8 gene knockout mice further supported the dependence of this compound's effects on the presence of TARP γ-8. medchemexpress.com

Receptor Binding Kinetics and Thermodynamics

Investigations into the binding characteristics of this compound have revealed its selective interaction with TARP γ-8. Radiolabeled studies have demonstrated that this compound binds to TARP γ-8 alone, without the necessity of the AMPA receptor being present. nih.govacs.org This suggests a direct interaction with the auxiliary protein. Homology modeling of TARP γ-8, combined with mutational studies, has provided insights into the structural determinants within TARP γ-8 that are critical for this compound binding and its TARP-dependent selectivity. nih.govacs.org

Selectivity Against Related Targets and Off-Targets (beyond TARPs)

A key aspect of this compound's profile is its selectivity. It selectively antagonizes recombinant and native AMPA receptors containing TARP γ-8, while showing significantly lower potency against AMPA receptors associated with other TARP members, such as γ-2 (found predominantly in the cerebellum), or AMPA receptors composed solely of GluA subunits. researchgate.netresearchgate.netresearchgate.netresearchgate.net This selectivity is attributed to two specific amino acid residues unique to TARP γ-8. researchgate.netresearchgate.netresearchgate.net Radioligand displacement experiments and functional assays have indicated that this compound does not exhibit substantial activity at a broad panel of other neurotransmitter receptors, ion channels, and transporters. eqcdn.com While some in vitro ADME-Tox studies on a related compound (AS-1) showed moderate inhibition of CYP2C9, this compound itself has been characterized by its selective action on TARP γ-8-associated AMPA receptors. researchgate.netnih.gov One source mentions this compound inhibiting the EP4 receptor, involved in inflammation and pain, by inhibiting cAMP production, suggesting potential applications beyond epilepsy, though the primary focus in other sources is on its AMPA receptor activity.

Here is a summary of some in vitro findings:

Assay TypeTarget/ContextKey FindingCitation
Cell-Based Functional Assay (VSD/Calcium Flux)HEK cells co-expressing GluA2 and auxiliary subunitUsed to identify changes in glutamate-gated cation flow. researchgate.net
ElectrophysiologyHippocampal and cortical neurons (native AMPARs)Effectively inhibits AMPA receptor-mediated currents. medchemexpress.com
ElectrophysiologyCerebellar Purkinje cells (native AMPARs)Weaker effect on AMPA receptor-mediated currents. medchemexpress.com
ElectrophysiologyNeurons from γ-8 knockout miceSimilar effects not observed, indicating γ-8 dependence. medchemexpress.com
Radioligand BindingCells expressing GluA1 and/or γ-8Binds to γ-8 alone without AMPA receptors. nih.govacs.org
Functional AssayRecombinant AMPARs with TARP γ-8Selectively antagonizes γ-8-containing receptors. researchgate.netresearchgate.net
Functional AssayRecombinant AMPARs with TARP γ-2Does not antagonize γ-2-containing receptors. researchgate.netresearchgate.net
Functional AssayRecombinant AMPARs (GluA subunits alone)Does not antagonize AMPA receptors without TARPs. researchgate.netresearchgate.net
Off-target screeningVarious receptors, ion channels, transportersDid not exhibit substantial activity beyond TARP γ-8-associated AMPARs. eqcdn.com

In Vivo Efficacy in Disease-Relevant Animal Models

Preclinical in vivo studies have demonstrated the efficacy of this compound in various animal models relevant to neurological disorders, particularly epilepsy. researchgate.netresearchgate.netavalotx.comresearchgate.netmedchemexpress.comnih.govacs.orgnih.govbenthamscience.comavalotx.comescholarship.orgrapportrx.comportico.orgacs.orgnih.gov

Models of Epileptogenesis and Seizure Control

This compound has been characterized as a potent and efficacious anticonvulsant across a range of acute and chronic epilepsy models in rodents. researchgate.netnih.govresearchgate.net It has shown broad anticonvulsant efficacy, indicating that blocking AMPA receptors associated with TARP γ-8 is sufficient to produce these protective effects. researchgate.netnih.gov

Acute Seizure Models (e.g., Pentylenetetrazole-Induced Convulsions)

In acute seizure provocation models in mice and rats, this compound has demonstrated anticonvulsant activity. researchgate.netnih.gov Specifically, in the pentylenetetrazole (PTZ)-induced convulsion model, this compound was fully protective in rats. researchgate.netacs.org This model is commonly used to assess the efficacy of potential anticonvulsant compounds. nih.gov Other TARPγ8-selective compounds, including this compound, have also shown activity in the mouse PTZ model. rapportrx.com

Here is a summary of findings in acute seizure models:

Model NameSpeciesKey FindingCitation
Pentylenetetrazole (PTZ)-inducedRatsFully protective against convulsions. researchgate.netacs.org
Pentylenetetrazole (PTZ)-inducedMiceActive (TARPγ8-selective compounds). rapportrx.com
Multiple acute seizure modelsMice, RatsAnticonvulsant activity observed. researchgate.netnih.gov

This compound has also shown efficacy in other seizure models, including the 6-Hz test and kindling models induced by pentylenetetrazole, as well as corneal, hippocampal, and amygdala kindled seizures, and absence seizure models like GAERS and Frings mice. researchgate.netresearchgate.netresearchgate.netnih.govnih.govbenthamscience.comresearchgate.netnih.gov

Chronic Epilepsy Models (e.g., Kindling)

Preclinical studies have demonstrated the anticonvulsant efficacy of this compound in various chronic epilepsy models in rodents. This compound has been shown to attenuate convulsions in mice and rats with long-term induction of seizures, including corneal, pentylenetetrazole (PTZ), hippocampal, and amygdala kindled seizures. researchgate.netnih.gov Kindling is a model where repeated, initially subconvulsive stimuli lead to progressively stronger seizure responses, eventually resulting in generalized seizures. researchgate.net In slices of epileptic human cortex, this compound significantly decreased neuronal firing frequencies. researchgate.netnih.gov

Models of Neuropathic and Chronic Pain

This compound has shown activity in preclinical models of neuropathic and chronic pain. researchgate.netresearchgate.netresearchgate.net Non-selective AMPA receptor antagonists are known to be efficacious in chronic pain models but are associated with significant tolerability issues. iasp-pain.orgresearchgate.net this compound, with its selective blockade of TARP γ-8-containing AMPA receptors, which are also present in pain pathways including the anterior cingulate cortex, somatosensory cortices, and spinal cord, has been investigated as a potentially safer alternative. iasp-pain.orgresearchgate.net Studies have shown that this compound can suppress excitatory synaptic transmission and attenuate short-term synaptic plasticity in spinal sensory neurons. researchgate.netiasp-pain.orgresearchgate.net this compound significantly reduced nocifensive behaviors in models such as intraplantar formalin injection, which correlated with occupancy of CNS γ8-containing AMPA receptors. iasp-pain.org Furthermore, it dose-dependently attenuated established gait impairment after joint damage and tactile allodynia after spinal nerve ligation in the absence of motor side effects. iasp-pain.org

Investigation in Models of Other Neurological Disorders (e.g., Glioma, Depression)

Beyond epilepsy and pain, preclinical activity for this compound has also been observed in models of depression. avalotx.com Research suggests that AMPA receptor signaling plays a role in various neurological disorders, including glioma. researchgate.net AMPA receptor activation in glioma cells can enhance proliferation and invasion and confer resistance to certain therapeutics. researchgate.net While non-selective AMPA antagonists have been investigated for glioma, the selective targeting offered by compounds like this compound may offer advantages.

Preclinical Pharmacokinetic and Pharmacodynamic Properties

Preclinical evaluation of this compound has included assessment of its pharmacokinetic (PK) and pharmacodynamic (PD) properties in animal models. nih.gov

Absorption, Distribution, and Metabolism in Animal Models

Limited information is available in the provided context regarding the detailed absorption, distribution, and metabolism of this compound in animal models. One source mentions that this compound has low clearance rates in rats and good bioavailability following intravenous and oral administration. medchemexpress.com

Preclinical Pharmacodynamic Markers and Target Engagement

This compound functions as a selective antagonist of AMPA receptors containing TARP γ-8. researchgate.netnih.govacs.orgresearchgate.netnih.govnih.gov This selectivity is a key pharmacodynamic characteristic. Studies using radioligand binding in rat brain demonstrated that this compound displaced a radioligand specific for AMPA receptors associated with TARP γ-8, unlike non-TARP-selective molecules. researchgate.netnih.gov Binding was also observed in hippocampal tissue from a patient. researchgate.netnih.gov Structural modeling and mutational studies have characterized the binding of this compound to TARP γ-8, indicating that it binds to γ-8 alone without the AMPA receptors. acs.orgnih.gov Two amino acid residues unique to γ-8 were found to be crucial for the selectivity of this compound. eqcdn.com

Comparative Analysis with Non-Selective AMPA Receptor Antagonists

This compound has been compared to non-selective AMPA receptor antagonists, such as perampanel (B3395873) and talampanel, highlighting its forebrain-selective mechanism mediated by TARP γ-8. researchgate.netresearchgate.neteqcdn.com Non-selective AMPA receptor antagonists are associated with central nervous system (CNS) side effects, including motor impairment (e.g., ataxia) and sedation, likely due to the ubiquitous expression of AMPA receptors throughout the brain, including the cerebellum. researchgate.netresearchgate.netiasp-pain.orgfrontiersin.org

This compound was designed to overcome these liabilities by selectively targeting TARP γ-8-containing AMPA receptors, which are enriched in the forebrain but largely absent from the cerebellum. researchgate.neteqcdn.com Preclinical studies support this distinction. While both this compound and non-selective antagonists like perampanel and GYKI52466 demonstrated anticonvulsant activity in rodent seizure models, this compound did so without producing the significant motor side effects observed with the non-selective compounds. researchgate.neteqcdn.com For instance, in rats, this compound suppressed PTZ-induced clonic convulsions without causing motor deficits at doses up to 100 mg/kg, whereas GYKI52466 and perampanel produced anticonvulsant effects only at doses that resulted in marked motor impairment. eqcdn.com This suggests a much-improved side-effect profile for this compound compared to perampanel while maintaining high efficacy against seizures and pain in rodent models. researchgate.netresearchgate.netfrontiersin.org

The differential activity is further supported by findings that this compound antagonized AMPA receptors in hippocampal or cerebrocortical neurons but not cerebellar Purkinje neurons, consistent with the expression pattern of TARP γ-8. eqcdn.com In contrast, non-selective antagonists like perampanel blocked AMPA receptors independently of TARPs. eqcdn.com

The following table summarizes some comparative preclinical findings:

CompoundMechanismAnticonvulsant Activity (Rodent Models)Motor Impairment (Rodent Models)
This compoundSelective TARP γ-8 AMPA receptor antagonistEfficacious researchgate.netnih.goveqcdn.comMinimal/Absent researchgate.neteqcdn.com
PerampanelNon-selective AMPA receptor antagonistEfficacious eqcdn.comMarked researchgate.neteqcdn.com
GYKI52466Non-selective AMPA receptor antagonistEfficacious eqcdn.comMarked eqcdn.com
TalampanelNon-competitive AMPA receptor antagonistInvestigated for epilepsy wikipedia.orgNot specified in sources
TopiramateMultiple mechanisms, including AMPA antagonism mims.comAnticonvulsant mims.comwikipedia.orgCan cause cognitive impairment researchgate.netnih.gov

Chemical Synthesis and Structure Activity Relationship Sar Studies

Academic Synthetic Methodologies

Detailed chemical synthesis routes for LY3130481 and related compounds have been previously published eqcdn.comscispace.com. Synthetic efforts have also focused on developing related structures, such as those based on benzothiazolone and indazole scaffolds, particularly in the context of developing PET tracers for imaging TARP γ-8 nih.gov. These methodologies often involve multi-step processes to construct the core structure of the compound and introduce necessary functional groups.

Key Intermediates and Reaction Pathways

The synthesis of compounds structurally related to this compound involves the preparation of key intermediates through specific reaction pathways. For instance, the synthesis of certain TARP γ-8 inhibitor candidates based on a benzothiazolone scaffold involved obtaining a 6-aminobenzo[d]thiazol-2(3H)-one by reducing a commercially available nitro compound nih.gov. A subsequent key intermediate was achieved through aromatic nucleophilic substitution reactions between a substituted pyridine (B92270) and the aminobenzothiazolone nih.gov. Another synthetic route for related compounds involved the reaction of a key intermediate, a substituted diaminopyridine, with corresponding carboxylic acids nih.gov. The preparation of precursors for radiolabeling, such as those for [11C]8 and [11C]15, also involves specific reaction sequences, including reduction, condensation, and cross-coupling steps nih.gov. The synthesis of precursor 8 and standard compound 9, related to this compound, has been described, involving steps like condensation to form a thiourea, followed by treatment with a bromo-pyridyl-ethanone derivative and subsequent methylation researchgate.net.

Medicinal Chemistry Strategies for Compound Optimization

Medicinal chemistry efforts in the development of this compound and related compounds employed strategies focused on optimizing properties such as potency, selectivity, and pharmacokinetic characteristics researchgate.netavalotx.comgd3services.comuni-bonn.de. This involved a systematic approach to chemical design and synthesis eqcdn.com.

Iterative Cycles of Design and Synthesis

Compound optimization typically involves iterative cycles of design, synthesis, and testing of structurally similar analog compounds nih.govgd3services.comuni-bonn.de. In the case of this compound, major iteration cycles were employed to enhance potency, address challenges related to CYP1A2 metabolism, and improve in vivo clearance researchgate.net. This iterative process allows for the refinement of chemical structures based on the observed biological activity and pharmacokinetic profile of synthesized analogs.

Impact of Chemical Modifications on Potency and Selectivity

Chemical modifications play a crucial role in influencing the potency and selectivity of compounds targeting TARP γ-8-containing AMPA receptors nih.govresearchgate.netavalotx.com. Through chemical SAR studies, the selectivity of this compound for TARP γ-8 was engineered avalotx.com. Optimization efforts aimed to identify modifications that would lead to potent inhibition of TARP γ-8-associated receptors while minimizing activity against other TARP subtypes or TARP-less AMPA receptors nih.govresearchgate.net. This targeted approach is essential for developing compounds with a favorable therapeutic profile and reduced off-target effects.

Structure-Activity Relationship (SAR) Analysis for Target Affinity and Functional Activity

Extensive SAR analysis has been conducted for this compound and its analogues to understand the relationship between their chemical structure and their affinity and functional activity at TARP γ-8-containing AMPA receptors eqcdn.comnih.govresearchgate.netavalotx.combio-techne.comresearchgate.netnih.govmedchemexpress.com. These studies revealed that this compound potently blocks GluA1o + γ-8 receptors while showing minimal activity against GluA1i alone or GluA1o + γ-2 eqcdn.com. The selectivity of this compound for TARP γ-8 was mapped to specific amino acid residues unique to TARP γ-8 eqcdn.comresearchgate.netresearchgate.net.

Data from in vitro pharmacological assays, such as FLIPR assays, have been used to evaluate the potency and selectivity of compounds towards TARP γ-8 nih.gov. This compound has been shown to selectively inhibit AMPA/TARP γ-8 with an IC50 value of 65 nM medchemexpress.com. It exhibits high affinity and selective negative modulation of AMPA receptors containing TARP-γ8 with a Ki of 26 nM bio-techne.comtocris.com. This selective activity is crucial for targeting specific neural circuits enriched in TARP γ-8 without affecting receptors associated with other TARP subtypes, such as TARP γ-2, which is predominantly found in the cerebellum and associated with motor side effects researchgate.netavalotx.comnih.gov.

The SAR analysis has also provided insights into the binding modes of these compounds. For example, some TARP γ-8-dependent negative allosteric modulators, including this compound and JNJ-55511118, have a major module that engages TARP γ-8 through a hydrogen bond to a specific asparagine residue (N172) researchgate.net.

Exploration of Analogues and Derivatives (e.g., JNJ-55511118, PET tracers)

The research on this compound has led to the exploration of various analogues and derivatives, including other potent and selective TARP γ-8-dependent antagonists and PET tracers for imaging TARP γ-8 in vivo nih.govresearchgate.netavalotx.comnih.govresearchgate.netnih.govnih.govresearchgate.net.

JNJ-55511118 is a structurally distinct compound that exhibits comparable in vitro and in vivo pharmacological properties to this compound researchgate.netresearchgate.netnih.gov. It is also a high-affinity and selective negative modulator of AMPA receptors containing TARP-γ8 bio-techne.comtocris.com. Other TARP γ-8-dependent antagonists, such as JNJ-61432059 and JNJ-56022486, have also been identified through high-throughput screening and subsequent medicinal chemistry efforts researchgate.netnih.gov.

Furthermore, the need for non-invasive imaging of TARP γ-8 in vivo has driven the development of PET tracers based on the scaffolds of known TARP γ-8 antagonists, including derivatives of this compound nih.govnih.govresearchgate.netnih.govresearchgate.net. Early PET radioligands, such as [11C]TARP-1903 (derived from this compound), faced challenges with limited brain uptake and/or high nonspecific binding nih.govresearchgate.net. Subsequent efforts have focused on developing novel tracers based on benzothiazolone or indazole scaffolds, such as [11C]8, [11C]15 ([11C]TARP-2105), and [18F]JNJ-64511070, with improved properties for in vivo imaging of TARP γ-8 nih.govresearchgate.netnih.gov.

Advanced Methodologies in Ly3130481 Research

Electrophysiological Recording Techniques (e.g., Hippocampal Slices, In Vivo Spiking Activity)

Electrophysiological recording techniques are crucial for investigating the effects of LY3130481 on neuronal activity and synaptic transmission. These methods allow for the measurement of electrical signals in neurons, providing insights into how this compound modulates the function of TARP γ-8-associated AMPA receptors.

Studies utilizing in vivo electroencephalogram (EEG) recordings in rats have shown that this compound does not exhibit sedative effects but instead increases wake times and can attenuate the impairing effects of standard antiepileptic drugs. researchgate.net In vivo electrophysiology techniques enable the recording of action potentials (spikes) from single neurons or larger-scale signals like local field potentials (LFPs), which reflect summated synaptic activity. uk.com Laminar probes, for instance, are used to record single units across multiple cell layers, requiring fast acquisition rates to resolve action potential waveforms. uk.com

Electrophysiological recordings from brain slices, such as hippocampal slices, are widely used to characterize neuronal circuits and signaling mechanisms and to investigate pathogenic states and potential therapeutic strategies in neuropharmacology. frontiersin.orgresearchgate.net This ex vivo approach allows for the study of synaptic transmission and neuronal properties in a controlled environment. researchgate.netnih.gov For example, field recordings in hippocampal CA1 area slices are commonly performed by stimulating Schaffer collateral fibers and recording excitatory postsynaptic potentials (EPSPs) in the CA1 region. researchgate.net this compound has been shown to selectively antagonize AMPA receptors expressed in hippocampal tissue. science.gov Furthermore, in slices of epileptic human cortex, this compound significantly decreased neuronal firing frequencies. researchgate.net Combining in vivo and ex vivo electrophysiology can provide a more complete picture of changes in the brain, allowing researchers to attribute observed effects to intrinsic neuronal properties or changes in synaptic inputs. uk.com

In Vivo Microdialysis for Neurochemical Profiling

In vivo microdialysis is a technique used to sample and analyze neurochemical substances in the extracellular fluid of the brain in living animals. This method provides valuable information about the neurochemical profile and how it is altered by pharmacological agents like this compound. researchgate.netjneuroscience.com

Evaluation of the effect of this compound on neurotransmitter and metabolite efflux in the rat medial prefrontal cortex using in vivo microdialysis revealed significant increases in the levels of several neurochemicals. nih.govresearchgate.net These included the pro-cognitive and wake-promoting neurotransmitters histamine (B1213489) and acetylcholine (B1216132), as well as serotonin, telemethylhistamine, 5-HIAA, HVA, and MHPG. nih.govresearchgate.net These findings suggest that this compound's modulation of TARP γ-8-associated AMPA receptors has downstream effects on the release or metabolism of various neurotransmitters, contributing to its observed behavioral profile. nih.govresearchgate.net Microdialysis is a valuable tool for understanding the neurochemical basis of drug action and can detect changes associated with brain processing. jneuroscience.com

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling encompass a variety of techniques used to study molecular structure, properties, and interactions using computational methods. kallipos.gramazon.comnovapublishers.com These approaches are essential for understanding how this compound interacts with its target, TARP γ-8-associated AMPA receptors, at an atomic level. researchgate.netpatsnap.comresearchgate.net

Homology Modeling and Molecular Docking

Homology modeling is used to build a 3D model of a protein based on the known structure of a related protein (template). Molecular docking predicts the preferred orientation and binding affinity of a ligand (like this compound) to a protein target. nih.govscience.gov

A molecular modeling strategy based on the crystal structure of mouse claudin-19, a distant TARP homologue, was used to create a homology model for TARP γ-8. researchgate.netresearchgate.netnih.gov This model, combined with knowledge of key γ-8 residues critical for this compound's selectivity, provided a basis for predicting the binding mode of this compound. researchgate.netresearchgate.netnih.gov Ligand docking studies have been employed to further investigate how this compound and other modulators bind to TARP γ-8. researchgate.netpatsnap.comresearchgate.net These studies have identified a conserved oxindole (B195798) isostere within this compound that is crucial for engaging γ-8 through hydrogen bonding. researchgate.netpatsnap.comresearchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. This allows researchers to study the dynamic behavior of proteins and their interactions with ligands. kallipos.grresearchgate.netnih.gov

MD simulations have been used in conjunction with ligand docking and electrophysiology to understand the binding and function of TARP γ-8-selective AMPA receptor modulators, including this compound. researchgate.netpatsnap.comresearchgate.net Simulations of this compound binding to TARP γ-8 have provided insights into the stability of the binding complex and the specific interactions, such as hydrogen bond formation, that occur between different tautomers of this compound and residues within the TARP γ-8 binding pocket. researchgate.net All-atom systems including solvent and a lipid membrane are often built for MD simulations to mimic the physiological environment of the receptor. researchgate.net MD simulations help to reveal the conformational landscape and dynamic changes of proteins, complementing static structural data. nsf.gov

Structural Biology Techniques for Receptor-Ligand Complexes (e.g., Cryo-Electron Microscopy)

Structural biology techniques aim to determine the three-dimensional atomic and molecular structures of biological macromolecules. Cryo-electron microscopy (Cryo-EM) is a powerful technique for determining the structures of large protein complexes, including membrane proteins like AMPA receptors and their associated TARPs. uk.comiisc.ac.inmdc-berlin.de

Cryo-EM has been instrumental in revealing the structures of AMPA receptor-TARP complexes. biorxiv.org While specific Cryo-EM structures of this compound bound to the AMPA receptor-TARP γ-8 complex were not explicitly detailed in the search results, Cryo-EM studies of related AMPA receptor-TARP complexes (e.g., GluA2-TARP γ2) in different functional states have provided a structural framework for understanding receptor activation and desensitization mechanisms. biorxiv.org These studies show how TARPs interact with AMPA receptors and influence their gating kinetics and pharmacology. biorxiv.orgnih.gov Cryo-EM allows for visualizing these complexes in near-native states and can capture different conformational states relevant to ligand binding and receptor modulation. nsf.goviisc.ac.inmdc-berlin.de Such structural information is invaluable for understanding the molecular basis of this compound's selective antagonism of TARP γ-8-containing AMPA receptors.

Development and Evaluation of Positron Emission Tomography (PET) Radioligands

Positron Emission Tomography (PET) is a non-invasive molecular imaging technique that can be used to visualize and quantify specific targets, such as receptors, in the living brain. The development and evaluation of PET radioligands for TARP γ-8 allow for the in vivo study of the distribution and occupancy of this target, which is crucial for understanding the pharmacokinetics and pharmacodynamics of compounds like this compound. nih.govnih.gov

Efforts have been dedicated to developing PET radioligands to enable in vivo imaging studies of TARP γ-8. nih.govnih.gov While previous TARP γ-8 PET radioligands faced limitations such as limited brain uptake or high nonspecific binding, novel 11C-labeled probes have been developed and evaluated. nih.gov One such probe, [11C]15 (also known as [11C]TARP-2105), has shown reasonable brain uptake and specific binding towards TARP γ-8 in vitro and in vivo, particularly in the hippocampus where TARP γ-8 is enriched. nih.gov Blocking experiments with TARP γ-8 inhibitors like JNJ-55511118 have confirmed the specificity of these radioligands. nih.gov The availability of clinically validated TARP γ-8 PET radioligands is expected to provide in-depth knowledge of TARP γ-8 in both normal and disease states and facilitate the study of compounds like this compound in a clinical setting. nih.gov Computational methods can also be used in the development and evaluation of PET radioligands. jneuroscience.com

Utilization of Human Neural Tissue in Preclinical Research

The investigation into the therapeutic potential of this compound, particularly as a selective antagonist of AMPA receptors containing the transmembrane AMPA receptor regulatory protein (TARP) γ-8, has significantly benefited from the use of human neural tissue in preclinical research. Utilizing human brain tissue provides a crucial "bottom-line biological substrate" for validating findings observed in non-human models and assessing the presence and functional impact of target proteins in the patient population. researchgate.netnih.gov This approach helps increase the probability that a newly discovered molecule like this compound will translate its potential to human patients. researchgate.netnih.gov

Studies employing slices of epileptic human cortex have demonstrated that this compound significantly decreased neuronal firing frequencies. researchgate.netnih.gov This finding is consistent with its proposed mechanism of action, which involves selectively blocking AMPA receptors associated with TARP γ-8, a protein highly expressed in forebrain regions including the hippocampus. researchgate.netnih.goveqcdn.comnih.gov The use of human tissue allows for direct examination of the compound's effects on the relevant neuronal circuits implicated in conditions like epilepsy. researchgate.netnih.govresearchgate.net

Furthermore, research has shown that the potency of this compound on AMPA receptors from human brain tissue replicates the decreasing potency observed in receptors from rat hippocampal, cortical, spinal cord, and cerebellar neurons. nih.goviasp-pain.org This consistency across species and brain regions, particularly the differential potency related to TARP γ-8 expression, underscores the relevance of human tissue studies for understanding the compound's pharmacological profile. nih.goviasp-pain.org

While binding of this compound to AMPA receptors associated with TARP γ-8 has been observed in hippocampus freshly transected from a patient, studies using frozen human hippocampal tissue did not show similar binding. researchgate.net This highlights the importance of tissue preparation and state in such research.

Emerging technologies involving human-induced pluripotent stem cells (iPSCs) and cerebral organoids are also being explored as valuable in vitro human cell culture models for studying neurological disorders like epilepsy and potentially testing compounds like this compound. nih.govucl.ac.uk These models can recapitulate aspects of human neural development and function, offering a platform for investigating disease mechanisms and evaluating therapeutic candidates in a human-relevant context. nih.govucl.ac.uk

The microtransplantation of synaptic membranes from snap-frozen human brain tissue into Xenopus laevis oocytes is another methodology employed to reactivate and study human synaptic receptors, including AMPA receptors. jove.comscispace.com This technique has been noted as important in the development of this compound, allowing for the physiological characterization of enriched synaptic protein preparations from human sources. jove.com

The utilization of human neural tissue, ranging from acute slices of epileptic cortex to iPSC-derived models and synaptic membrane preparations, provides critical insights into the target engagement and functional effects of this compound in a human context, complementing findings from animal models and recombinant systems.

Detailed Research Findings on this compound in Human Neural Tissue

Tissue TypeKey FindingCitation
Epileptic Human Cortex SlicesSignificantly decreased neuronal firing frequencies. researchgate.netnih.gov
Human Brain TissueReplicated decreasing potency observed in rat brain regions. nih.goviasp-pain.org
Freshly Transected Human HippocampusBinding observed. researchgate.net
Frozen Human HippocampusNo binding observed. researchgate.net
Human Synaptic Membranes (Microtransplanted)Reactivation and study of human synaptic receptors, including AMPA receptors. jove.com

Data Table: Potency of this compound across Different Neural Tissues

While specific IC50 or binding affinity values for this compound directly measured in various types of human neural tissue slices or preparations are not consistently detailed with precise numerical data across the search results in a format suitable for a comparative numerical data table, the qualitative finding regarding replicated decreasing potency across different regions (hippocampus, cortex, spinal cord, cerebellum) in human tissue, consistent with rat tissue, is a key reported finding nih.goviasp-pain.org. The significant decrease in neuronal firing frequencies in epileptic human cortical slices is another crucial functional observation researchgate.netnih.gov.

Tissue Source (Species)RegionObserved Effect of this compoundNotesCitation
HumanEpileptic Cortex SlicesSignificantly decreased neuronal firing frequencies.Functional impact on pathological activity. researchgate.netnih.gov
HumanVarious Brain RegionsPotency replicated decreasing trend seen in rat tissue.Consistency in regional pharmacological profile across species. nih.goviasp-pain.org
HumanHippocampus (Freshly Transected)Binding observed.Indication of target presence and engagement. researchgate.net
HumanHippocampus (Frozen)No binding observed.Highlights potential influence of tissue preparation method. researchgate.net
HumanSynaptic Membranes (Microtransplanted)Functional responses of AMPA receptors studied.Method for characterizing human synaptic receptor properties in vitro. jove.com
RatHippocampusAntagonized AMPA receptors; Potent blockade of GluA1o + γ-8.Basis for understanding selective mechanism. eqcdn.com
RatCerebellumDid not antagonize AMPPA receptors; Minimal antagonism of CNIH-2 + γ-2/γ-4.Demonstrates forebrain selectivity over cerebellar activity. eqcdn.com

Challenges and Future Academic Research Directions

Elucidating Unexplored Mechanistic Aspects of TARP-Dependent Modulation

While LY3130481 is known to selectively antagonize TARP γ-8-dependent AMPA receptors, the precise, unexplored mechanistic aspects of this modulation warrant further investigation. Research indicates that this compound binds to TARP γ-8 itself, rather than directly to the AMPA receptor pore-forming subunits, and this binding is dependent on specific amino acid residues within the transmembrane regions of TARP γ-8. acs.orgresearchgate.net Future research aims to fully elucidate how this interaction allosterically modulates AMPA receptor function, including its effects on receptor gating kinetics, channel conductance, and trafficking in various neuronal subtypes beyond those enriched in TARP γ-8. nih.govnih.govresearchgate.net Understanding the conformational changes induced by this compound binding to TARP γ-8 and how these changes are transduced to the associated AMPA receptor subunits remains a critical area for structural and functional studies, potentially utilizing techniques like cryo-EM and molecular dynamics simulations. researchgate.net

Potential for Combination Therapies in Preclinical Paradigms

The selective action of this compound suggests potential for its use in combination therapies to achieve enhanced therapeutic efficacy or a broader spectrum of activity in preclinical disease models. Given its distinct mechanism targeting TARP γ-8, combining this compound with agents that modulate other neurotransmitter systems (e.g., GABAergic) or different aspects of glutamatergic signaling could offer synergistic effects. Preclinical studies exploring combinations of this compound with existing antiepileptic drugs or novel compounds targeting alternative pathways involved in neuronal hyperexcitability or pain signaling are of significant interest. researchgate.net Such studies would need to carefully evaluate the pharmacokinetic and pharmacodynamic interactions between the co-administered agents and assess potential for improved efficacy without increased toxicity.

Identification of Resistance Mechanisms in Preclinical Disease Models

As with many targeted therapies, the potential for the development of resistance mechanisms to this compound in preclinical disease models is a critical area for investigation. Research is needed to identify if chronic exposure to this compound leads to adaptive changes in TARP γ-8 expression or function, alterations in associated AMPA receptor subunits, or the recruitment of alternative signaling pathways that could diminish the compound's effectiveness. Studies involving long-term administration of this compound in relevant animal models of epilepsy or pain could help uncover such mechanisms. Understanding potential resistance pathways at the molecular and cellular level would be crucial for developing strategies to overcome or prevent their emergence, potentially through combination therapies or the development of next-generation TARP γ-8 modulators.

Exploration of Novel Therapeutic Applications in Diverse Pathologies

Beyond its initial focus on epilepsy and neuropathic pain, the selective modulation of TARP γ-8 by this compound opens avenues for exploring its therapeutic potential in other neurological and psychiatric disorders where forebrain excitatory neurotransmission is implicated. avalotx.comavalotx.commedchemexpress.comnih.govresearchgate.netscience.gov Given the high expression of TARP γ-8 in the hippocampus, conditions involving hippocampal dysfunction, such as certain forms of depression, cognitive impairment, and traumatic brain injury (TBI), represent potential areas for preclinical investigation. avalotx.comavalotx.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netfrontiersin.org Preclinical studies have already indicated positive activity in models of depression. avalotx.comavalotx.com Research is needed to assess the efficacy of this compound in relevant animal models of these diverse pathologies and to delineate the specific role of TARP γ-8-dependent signaling in their pathophysiology.

Development of Advanced Research Tools and Probes Based on this compound

The unique selectivity of this compound for TARP γ-8-dependent AMPA receptors makes it a valuable tool for basic neuroscience research. Future academic efforts could focus on developing advanced research tools and probes based on the this compound scaffold. This includes the synthesis of radiolabeled versions of this compound for PET imaging to quantify TARP γ-8 expression and occupancy in vivo, which has shown promising initial results with related compounds. nih.govnih.gov Additionally, developing photoaffinity labels or fluorescent probes based on this compound could aid in the detailed structural and biochemical characterization of the TARP γ-8/AMPA receptor complex and its interactions with other proteins. scispace.com Such tools would be invaluable for advancing our understanding of AMPA receptor biology and the role of TARP γ-8 in both health and disease.

Q & A

Q. What is the primary pharmacological target of LY3130481, and how does its selectivity impact experimental design in epilepsy research?

this compound selectively antagonizes AMPA receptors associated with TARP γ-8, an auxiliary subunit enriched in the forebrain. This selectivity allows researchers to investigate region-specific AMPA receptor modulation without broadly inhibiting cerebellar AMPA receptors, which are not TARP γ-8-associated . To design experiments, use electrophysiological assays (e.g., patch-clamp recordings) in brain slices from regions like the hippocampus and cortex, where TARP γ-8 is prevalent. Avoid cerebellar tissue as a negative control to validate selectivity .

Q. How do the IC₅₀ values of this compound vary across different brain regions, and what methodological approaches are used to determine these values?

IC₅₀ values differ significantly: 53 nM in the cortex vs. 485 nM in the spinal cord . These values are determined via concentration-response curves using AMPA + cyclothiazide (CTZ)-evoked currents in brain slices. Key steps include:

  • Normalizing currents to baseline AMPA responses.
  • Applying this compound in increasing concentrations (e.g., 1 nM–1 µM).
  • Fitting data to a sigmoidal curve to calculate IC₅₀ . Regional variability may reflect differences in TARP γ-8 density or receptor subunit composition, necessitating tissue-specific validation .

Q. What pharmacokinetic properties make this compound suitable for in vivo studies, and how are these properties optimized during preclinical development?

this compound exhibits high oral bioavailability (97% in rats), low systemic clearance (11.4 mL/min/kg), and sustained exposure (4,220 µg·h/L) . Optimization strategies include:

  • Reducing metabolic susceptibility by modifying lipophilicity.
  • Using liver microsomal assays to identify stable derivatives.
  • Validating CNS penetration via brain-to-plasma ratio measurements .

Advanced Research Questions

Q. How can researchers reconcile the differential inhibition of AMPA receptors by this compound in cortical versus cerebellar regions, and what experimental models are appropriate for investigating this selectivity?

The selectivity arises from TARP γ-8’s forebrain-specific expression. To study this:

  • Use in situ hybridization or immunohistochemistry to map TARP γ-8 distribution in human or rodent brains .
  • Employ transgenic models lacking TARP γ-8 in specific regions to confirm mechanism .
  • Compare this compound’s effects in γ-8 knockout vs. wild-type mice to isolate TARP-dependent activity .

Q. What structural and molecular methodologies elucidate the binding mechanism of this compound to TARP γ-8, and how do these findings inform the design of next-generation antagonists?

Radioligand binding assays with [³H]-LY3130481 in cells expressing GluA1/TARP γ-8 reveal that this compound binds directly to γ-8, not AMPA receptors . Structural insights are derived from:

  • Homology modeling of γ-8 based on claudin-19 templates.
  • Mutagenesis studies (e.g., mutating γ-8 residues critical for this compound binding, such as Thr92 and Val85) . These findings guide drug design by targeting γ-8’s extracellular loops or allosteric pockets to enhance specificity .

Q. In comparative studies with other AMPA receptor antagonists, what criteria should guide the selection of seizure models to evaluate the efficacy of this compound while minimizing off-target effects?

Prioritize models where TARP γ-8 plays a dominant role:

  • Acute models : Corneal or pentylenetetrazole (PTZ)-induced seizures in rodents .
  • Chronic models : Hippocampal or amygdala-kindled seizures .
  • Genetic models : GAERS rats for absence seizures . Include motor coordination tests (e.g., rotarod) to assess side effects, leveraging this compound’s cerebellar sparing . Contrast with non-TARP-selective antagonists (e.g., perampanel) to highlight reduced motor impairment .

Methodological Considerations

  • Data Contradictions : Address regional IC₅₀ disparities by correlating TARP γ-8 expression levels with functional inhibition .
  • Experimental Design : Use blinded, randomized dosing in animal studies to mitigate bias .
  • Clinical Translation : Validate findings in human epileptic tissue slices to confirm relevance to patient populations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LY3130481
Reactant of Route 2
LY3130481

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.